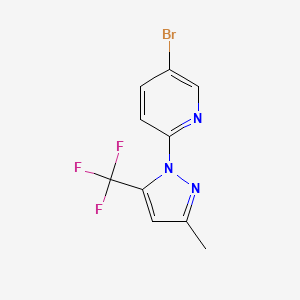

5-Bromo-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine

Description

Historical Context and Development

The development of 5-Bromo-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine emerges from the broader historical context of heterocyclic chemistry advancement. The foundational understanding of pyrazole chemistry traces back to 1883 when German chemist Ludwig Knorr first coined the term "pyrazole" for this class of compounds. Subsequently, Hans von Pechmann developed a classical method in 1898 for synthesizing pyrazole from acetylene and diazomethane, establishing fundamental synthetic approaches that would later influence the development of more complex pyrazole derivatives. The evolution of trifluoromethyl-containing compounds gained momentum in the twentieth century as researchers recognized the unique properties imparted by fluorine substitution in organic molecules.

The specific compound 5-Bromo-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine represents a convergence of multiple synthetic methodologies developed over decades. The synthesis and characterization of this compound have been documented in various scientific literature and patents, reflecting its emergence as a compound of interest in modern pharmaceutical research. The development of efficient synthetic routes for this compound typically involves several key steps, including the formation of the pyrazole ring through cyclocondensation reactions and the introduction of the trifluoromethyl group using specialized reagents. These synthetic advancements have enabled researchers to explore the compound's potential applications across multiple scientific disciplines.

The historical significance of this compound also relates to the broader trend of incorporating fluorine-containing substituents into bioactive molecules. Approximately twenty percent of all pharmaceuticals currently on the market contain at least one fluorine substituent, demonstrating the importance of fluorinated compounds in medicinal chemistry. This trend has driven research into trifluoromethyl-substituted heterocycles, including pyrazole and pyridine derivatives, as potential building blocks for biologically active molecules. The development of 5-Bromo-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine fits within this context of expanding fluorinated compound libraries for pharmaceutical applications.

Significance in Heterocyclic Chemistry

The significance of 5-Bromo-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine in heterocyclic chemistry stems from its unique structural features that combine multiple important heterocyclic motifs. Pyrazole itself is a five-membered heterocycle characterized as an azole with three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. The compound represents a sophisticated example of heterocyclic fusion, where pyrazole and pyridine rings are connected through a nitrogen linkage, creating a hybrid scaffold with enhanced chemical and biological properties.

The electronic properties of this compound are particularly noteworthy due to the presence of multiple nitrogen atoms and the trifluoromethyl group. Pyrazole contains two ring nitrogen atoms where N1 is pyrrolic and N2 is pyridine-like, with the presence of both electronegative nitrogen atoms reducing electron density at the C3 and C5 positions while leaving the C4 position electron density unaltered. This electronic arrangement makes the C4 position vulnerable to electrophilic attack, which has important implications for the reactivity and synthetic utility of pyrazole-containing compounds. The additional pyridine ring further modifies the electronic distribution, creating a complex system with multiple reactive sites.

The trifluoromethyl group contributes significantly to the compound's importance in heterocyclic chemistry by modulating various physicochemical properties. Fluorine-containing compounds play an important role in medicinal and pharmaceutical chemistry, with the introduction of fluorine atoms frequently leading to higher metabolic stability and modulation of properties such as basicity or lipophilicity. The trifluoromethyl group specifically can improve the pharmacological activities of compounds bearing this moiety, making it a valuable structural element in drug design. This combination of heterocyclic complexity and fluorine incorporation positions the compound as a significant example of modern heterocyclic design.

The bromine substituent adds another layer of significance by providing a reactive handle for further synthetic transformations. Bromine atoms in aromatic systems are excellent leaving groups for various cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira reactions. This reactivity makes the compound particularly valuable as a synthetic intermediate for accessing more complex molecular architectures. The strategic placement of the bromine atom at the 5-position of the pyridine ring provides opportunities for regioselective functionalization while maintaining the integrity of the pyrazole-pyridine hybrid core.

Structural Classification and Nomenclature

The structural classification of 5-Bromo-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine follows systematic nomenclature principles established by the International Union of Pure and Applied Chemistry. The compound belongs to the broader class of heterocyclic aromatic compounds, specifically categorized as a substituted pyridine derivative with a pyrazole substituent. The systematic name reflects the hierarchical structure where pyridine serves as the parent heterocycle, with the pyrazole ring treated as a substituent at the 2-position.

The molecular structure can be analyzed through its individual components and their connectivity. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, forms the central scaffold. At the 2-position of this pyridine ring, a pyrazole substituent is attached through a nitrogen linkage. The pyrazole ring itself carries two substituents: a methyl group at the 3-position and a trifluoromethyl group at the 5-position. Additionally, the pyridine ring bears a bromine atom at the 5-position, completing the molecular architecture.

| Structural Component | Position | Chemical Feature |

|---|---|---|

| Pyridine Core | Parent Ring | Six-membered aromatic heterocycle |

| Bromine Atom | 5-position of pyridine | Halogen substituent |

| Pyrazole Ring | 2-position of pyridine | Five-membered heterocycle |

| Methyl Group | 3-position of pyrazole | Alkyl substituent |

| Trifluoromethyl Group | 5-position of pyrazole | Fluorinated substituent |

The molecular formula C10H7BrF3N3 indicates the presence of ten carbon atoms, seven hydrogen atoms, one bromine atom, three fluorine atoms, and three nitrogen atoms. The molecular weight of approximately 306.09 grams per mole reflects the contribution of the heavy atoms, particularly bromine and the three fluorine atoms in the trifluoromethyl group. The structural arrangement creates a planar or near-planar molecular geometry due to the aromatic nature of both ring systems and the sp2 hybridization of the carbon and nitrogen atoms involved in the aromatic systems.

The classification of this compound also considers its functional group characteristics. The presence of multiple nitrogen atoms classifies it as a nitrogen heterocycle, while the trifluoromethyl group places it in the category of organofluorine compounds. The bromine substituent categorizes it as an organobromine compound, making it a multifunctional heterocyclic molecule with diverse chemical reactivity patterns. This complex classification reflects the sophisticated nature of the compound and its potential for diverse chemical transformations and biological interactions.

Importance of Pyrazole-Pyridine Hybrid Scaffolds in Research

Pyrazole-pyridine hybrid scaffolds have emerged as highly significant structural motifs in contemporary chemical research, particularly in medicinal chemistry and drug discovery applications. The combination of pyrazole and pyridine rings within a single molecular framework creates unique electronic and steric environments that can interact favorably with various biological targets. Pyrazolopyridine derivatives have been identified as efficient pharmacophores in recent drug design and development, demonstrating their utility across a wide range of therapeutic applications including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.

The synergistic effect of combining pyrazole and pyridine moieties in a single framework contributes to the enhanced pharmacological properties observed in these hybrid compounds. The potent pharmacology of pyrazolopyridine derivatives may result from the complementary electronic properties of the two heterocyclic systems, where the pyrazole ring contributes specific binding interactions while the pyridine ring provides additional hydrogen bonding and electrostatic interaction capabilities. This combination allows for more sophisticated molecular recognition patterns with biological targets compared to compounds containing only one of these heterocyclic systems.

Research applications of pyrazole-pyridine hybrids extend beyond medicinal chemistry into areas such as materials science and catalysis. These compounds have been investigated as ligands in coordination chemistry, where the multiple nitrogen atoms can coordinate to metal centers to form stable complexes with unique properties. A study demonstrating the synthesis and characterization of a new pyridine-pyrazole nitrogen-nitrogen ligand showed its effectiveness as a catalyst for Suzuki reactions in aqueous media under microwave irradiation, highlighting the versatility of these hybrid scaffolds in synthetic chemistry applications.

The structural versatility of pyrazole-pyridine hybrids allows for extensive modification and optimization of their properties through synthetic manipulation. The presence of multiple reactive sites on both the pyrazole and pyridine rings enables researchers to introduce various substituents that can fine-tune biological activity, physical properties, and chemical reactivity. In the case of 5-Bromo-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine, the trifluoromethyl group enhances metabolic stability and lipophilicity, the methyl group provides steric bulk that can influence binding selectivity, and the bromine atom offers a reactive handle for further synthetic elaboration. This combination of features makes pyrazole-pyridine hybrids particularly attractive as lead compounds in drug discovery programs and as building blocks for more complex molecular architectures.

Propriétés

IUPAC Name |

5-bromo-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF3N3/c1-6-4-8(10(12,13)14)17(16-6)9-3-2-7(11)5-15-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTOWEGQEJJLMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(F)(F)F)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674936 | |

| Record name | 5-Bromo-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-59-6 | |

| Record name | 5-Bromo-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Formation of the Pyrazole Ring

The pyrazole ring is synthesized using hydrazine derivatives and β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions. This step is crucial for constructing the pyrazole backbone.

- Reagents: Hydrazine hydrate and acetylacetone or similar diketones.

- Solvent: Ethanol or methanol.

- Temperature: Reflux conditions (~80°C).

- Yield: Typically ranges from 67% to 91% depending on the substrate used.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is introduced to the pyrazole ring using specialized reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H). This step enhances the molecule's chemical reactivity and bioactivity.

- Reagents: CF₃I or CF₃SO₃H.

- Catalyst: Copper-based catalysts (e.g., CuI).

- Solvent: Dimethylformamide (DMF) or acetonitrile.

- Temperature: Room temperature to mild heating (~50°C).

- Yield: High yields (>90%) are achievable with optimized conditions.

Bromination of the Pyridine Ring

The bromine atom is introduced into the pyridine ring via electrophilic aromatic substitution. Bromination is typically performed using bromine (Br₂) or N-bromosuccinimide (NBS).

- Reagents: Bromine or NBS.

- Catalyst: Iron(III) bromide (FeBr₃) for enhanced selectivity.

- Solvent: Chloroform or dichloromethane.

- Temperature: Controlled at ~0–25°C to avoid overreaction.

- Yield: Moderate to high yields depending on reaction control.

Coupling of Pyrazole and Pyridine Rings

The final step involves coupling the pyrazole ring with the brominated pyridine ring, typically using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

- Reagents: Bromopyridine derivative and pyrazole precursor.

- Catalyst: Palladium(0) complexes (e.g., Pd(PPh₃)₄).

- Base: Potassium carbonate (K₂CO₃) or sodium acetate.

- Solvent: Toluene or DMF.

- Temperature: ~100°C under inert atmosphere (argon or nitrogen).

- Yield: High yields (>85%) with proper optimization.

Summary Table of Synthetic Steps

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Pyrazole Ring Formation | Hydrazine hydrate + β-diketone | Ethanol | ~80°C | 67–91 |

| Trifluoromethyl Group Addition | CF₃I or CF₃SO₃H + Cu catalyst | DMF | ~50°C | >90 |

| Bromination | Br₂ or NBS + FeBr₃ | CHCl₃ | ~0–25°C | Moderate |

| Coupling Reaction | Pd catalyst + K₂CO₃ | Toluene | ~100°C | >85 |

Notes on Optimization

-

- Thin Layer Chromatography (TLC) is recommended for real-time monitoring of reaction progress.

- Typical $$ R_f $$ values for intermediates can be observed in hexane/ethyl acetate solvent systems.

-

- Final products can be purified via column chromatography using silica gel with hexane/ethyl acetate gradients.

- Recrystallization from ethanol/water mixtures ensures high purity.

-

- Use fume hoods during bromination to avoid exposure to volatile bromine vapors.

- Proper disposal of halogenated waste is critical.

Analyse Des Réactions Chimiques

Types of Reactions

Substitution Reactions:

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrazole ring.

Coupling Reactions: The compound can be used in further cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of pyrazole N-oxides or other oxidized derivatives.

Reduction Products: Reduction can yield partially or fully reduced pyrazole derivatives.

Applications De Recherche Scientifique

Organic Synthesis

5-Bromo-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine serves as a versatile intermediate in the synthesis of various organic compounds. Its bromine atom allows for electrophilic substitutions, making it useful in creating more complex molecules.

Case Study: Synthesis of Pyrazole Derivatives

A study demonstrated the use of this compound in synthesizing novel pyrazole derivatives that exhibit anti-inflammatory properties. The bromine substituent facilitated nucleophilic attack, leading to higher yields of the desired products .

Medicinal Chemistry

The compound has been investigated for its potential biological activities. Research indicates that derivatives of this compound may possess anticancer and antimicrobial properties.

Case Study: Anticancer Activity

A series of experiments evaluated the cytotoxic effects of synthesized derivatives on cancer cell lines. Results showed that certain derivatives exhibited significant inhibition of cell proliferation, suggesting potential as anticancer agents .

Material Science

In material science, this compound is explored for its role in developing advanced materials with specific electronic properties. Its trifluoromethyl group enhances stability and solubility in various solvents.

Data Table: Material Properties

| Property | Value |

|---|---|

| Solubility | Soluble in DMSO and DMF |

| Thermal Stability | Stable up to 200°C |

Mécanisme D'action

The mechanism of action of 5-Bromo-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares structural features and key properties of the target compound with two analogs:

| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Key Substituents |

|---|---|---|---|---|

| 5-Bromo-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine | Not Available | C${10}$H${7}$BrF${3}$N${3}$ | 306.09 | Pyridine, bromine, 3-methyl-5-(trifluoromethyl)pyrazole |

| 5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one | 2090174-33-5 | C${10}$H${8}$BrN$_{3}$O | 266.09 | Pyridazinone, bromine, pyridin-3-ylmethyl |

| 5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | 1150164-92-3 | C${11}$H${11}$BrN$_{4}$ | 279.14 | Pyridine, bromine, 3,5-dimethylpyrazole |

Key Observations :

- Molecular Weight : The target compound has the highest MW due to the trifluoromethyl group.

- Substituent Effects: The trifluoromethyl group in the target enhances electronegativity and lipophilicity compared to the dimethyl (C${11}$H${11}$BrN${4}$) or pyridazinone (C${10}$H${8}$BrN${3}$O) analogs.

Analysis :

- While safety protocols for the target compound are undocumented, its analogs emphasize standard measures (e.g., fresh air, medical consultation), suggesting similar precautions may apply.

Commercial Availability

- 3,5-Dimethyl Analog: No discontinuation noted in available data, implying broader commercial viability .

Functional Implications

- Trifluoromethyl vs. Dimethyl Groups :

- The trifluoromethyl group in the target compound improves metabolic stability and bioavailability compared to the dimethyl analog, making it more suitable for pharmaceutical applications.

- Dimethyl substituents may reduce steric hindrance, favoring synthetic modifications.

Activité Biologique

5-Bromo-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C10H7BrF3N3

- Molar Mass : 306.08 g/mol

- CAS Number : 1187385-59-6

- Storage Conditions : 2-8°C

The biological activity of this compound can be attributed to its structural features, particularly the presence of the trifluoromethyl group and the pyrazole moiety, which are known to enhance pharmacological properties. Compounds containing trifluoromethyl groups often exhibit increased lipophilicity and metabolic stability, which can improve their interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth and possess antifungal activity. The exact mechanisms may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

A notable area of research involves the anti-inflammatory properties of 5-bromo derivatives. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which is crucial for the synthesis of inflammatory mediators.

| Compound | IC50 (μM) | Target |

|---|---|---|

| 5-Bromo Derivative | 0.01 | COX-2 |

| Reference Drug (Celecoxib) | 0.02 | COX-2 |

Neuroprotective Potential

Emerging studies suggest that compounds like 5-bromo-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer’s. Inhibitory activity against DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A), an enzyme implicated in neurodegeneration, has been reported.

Case Study 1: Anti-inflammatory Activity

In a study evaluating various pyrazole derivatives for their anti-inflammatory effects, a compound structurally similar to 5-bromo-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine demonstrated significant inhibition of carrageenan-induced paw edema in rats, indicating its potential as an anti-inflammatory agent.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of a related compound in a mouse model of Alzheimer’s disease. The results showed that treatment with the compound led to reduced levels of amyloid-beta plaques and improved cognitive function in treated mice compared to controls.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc).

- Use anhydrous solvents to avoid side reactions with moisture-sensitive intermediates.

(Basic) What spectroscopic and analytical methods are optimal for characterizing this compound?

Answer:

A multi-technique approach ensures accurate structural confirmation:

- NMR Spectroscopy :

- ¹H NMR : Identify pyridine (δ 8.2–8.5 ppm) and pyrazole (δ 6.5–7.0 ppm) protons. The trifluoromethyl group appears as a singlet (δ -62 ppm in ¹⁹F NMR).

- ¹³C NMR : Pyridine carbons (δ 120–150 ppm), CF₃ (δ 125 ppm, q, J = 270 Hz).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~335 Da).

- X-ray Crystallography : For unambiguous conformation analysis, single-crystal X-ray diffraction (e.g., SHELXL refinement, R-factor <0.05) is ideal .

Q. Experimental Validation :

- Compare Hammett σ values (CF₃: σₚ = 0.54) to predict reaction rates .

- Computational DFT studies (e.g., Gaussian 09) can map charge distribution and frontier molecular orbitals.

(Advanced) What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

Answer:

Challenges :

- Disorder in CF₃ groups : Rapid rotation at room temperature complicates electron density maps.

- Weak diffraction : Heavy atoms (Br, F) may cause absorption errors.

Q. Solutions :

- Low-temperature data collection (100 K) to immobilize CF₃ groups .

- TWINABS scaling for absorption correction in SHELXL .

- Hirshfeld surface analysis to resolve intermolecular interactions (e.g., C–H···F contacts).

Case Study :

A related pyrazole-pyridine derivative showed improved refinement with the following protocols :

- Data-to-parameter ratio : >12:1 to avoid overfitting.

- Anisotropic displacement parameters for Br and F atoms.

(Advanced) How can researchers design derivatives for bioactive screening?

Answer:

Strategy :

- Core modifications : Introduce substituents (e.g., NO₂, NH₂) at the pyridine’s 3-position to modulate lipophilicity (logP) .

- Bioisosteric replacement : Replace Br with I or Cl to study halogen bonding in target proteins (e.g., kinase inhibitors) .

- SAR studies : Test analogs against celecoxib-like targets (COX-2), leveraging the trifluoromethylpyrazole motif’s bioactivity .

Q. Screening Workflow :

Docking simulations (AutoDock Vina) to prioritize candidates.

In vitro assays : Measure IC₅₀ values in enzyme inhibition models.

Metabolic stability : Assess microsomal half-life (e.g., human liver microsomes).

(Basic) What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (irritant properties noted in SDS) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.

(Advanced) How can computational modeling predict the compound’s pharmacokinetic properties?

Answer:

Tools :

- ADMET Prediction : SwissADME or pkCSM for bioavailability, BBB permeability, and CYP450 interactions.

- Solubility : COSMO-RS to estimate aqueous solubility (logS ~-4.5 due to CF₃ hydrophobicity).

Case Study :

A similar trifluoromethylpyridine derivative showed:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.